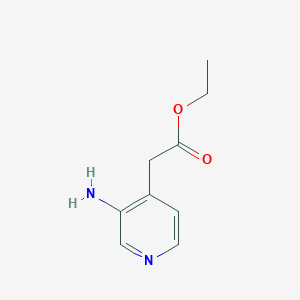

Ethyl 2-(3-aminopyridin-4-YL)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3-aminopyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)5-7-3-4-11-6-8(7)10/h3-4,6H,2,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJVPWFOTVTANX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90496832 | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65645-57-0 | |

| Record name | Ethyl 3-amino-4-pyridineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65645-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (3-aminopyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90496832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(3-aminopyridin-4-YL)acetate chemical properties

An In-depth Technical Guide to Ethyl 2-(3-aminopyridin-4-YL)acetate (CAS 65645-57-0)

Introduction

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in synthetic and medicinal chemistry. Its structure incorporates three key functional groups: a primary aromatic amine, an ethyl ester, and a pyridine ring. This unique combination makes it a versatile synthon for constructing more complex molecular architectures. While specific applications are not broadly documented in mainstream literature, analogous aminophenylacetate and aminopyridine structures are recognized as crucial intermediates in the rational design of novel chemotherapeutic agents, including antibacterial and anticancer drugs.[1][2] This guide provides a comprehensive overview of its known chemical properties, a plausible synthetic protocol based on established chemical transformations, and an expert analysis of its reactivity and potential applications.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The core physical and chemical characteristics of this compound are summarized below. These properties are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| CAS Number | 65645-57-0 | [3][4] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3] |

| Molecular Weight | 180.207 g/mol | [3] |

| Melting Point | 59-60 °C | [3][4] |

| Boiling Point | 342.5 ± 27.0 °C (Predicted) | [4] |

| Density | 1.168 ± 0.06 g/cm³ (Predicted) | [3][4] |

| Appearance | Expected to be a solid at room temperature | Inferred from MP |

| InChIKey | WPJVPWFOTVTANX-UHFFFAOYSA-N | [3] |

| Polar Surface Area (PSA) | 65.2 Ų | [3] |

| LogP (XLogP3) | 0.3 | [3] |

| Storage Conditions | Store at 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

The presence of the amino group and the ester functionality, along with the pyridine nitrogen, imparts a moderate degree of polarity to the molecule, as reflected by its PSA and LogP values. This suggests solubility in polar organic solvents like ethyl acetate, dichloromethane, and alcohols. The specified storage conditions indicate a potential sensitivity to air or moisture, a common trait for aromatic amines which can undergo oxidation.

Spectroscopic Profile (Predicted)

-

¹H NMR:

-

Pyridine Protons (3H): Three signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at C2 (between the two nitrogen-influencing positions) would likely be the most deshielded, appearing as a singlet or a narrow doublet. The protons at C5 and C6 would appear as doublets, with coupling constants typical for ortho-pyridyl protons.

-

Methylene Protons (2H, -CH₂-COO): A singlet is expected around 3.6-4.0 ppm, shifted downfield by the adjacent carbonyl group and the pyridine ring.

-

Ethyl Group Protons (5H, -OCH₂CH₃): A quartet (~4.1-4.3 ppm, 2H) and a triplet (~1.2-1.4 ppm, 3H) are characteristic of the ethyl ester functionality.

-

Amine Protons (2H, -NH₂): A broad singlet is expected, with a chemical shift that can vary significantly (typically ~3.5-5.0 ppm) depending on the solvent and concentration.

-

-

¹³C NMR:

-

Pyridine Carbons: Five distinct signals are expected in the range of ~115-150 ppm.

-

Carbonyl Carbon: A signal around 170-175 ppm.

-

Methylene Carbon (-CH₂-COO): A signal around 40-45 ppm.

-

Ethyl Carbons (-OCH₂CH₃): Two signals, one around 60-62 ppm (OCH₂) and another around 14-15 ppm (CH₃).

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretching: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ for the primary amine.

-

C=O Stretching: A strong, sharp absorption band around 1720-1740 cm⁻¹ for the ester carbonyl.

-

C-N Stretching: Bands in the 1200-1350 cm⁻¹ region.

-

C-O Stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ester C-O bonds.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 180.2 or 181.2, respectively.

-

Synthesis and Purification

A robust and widely applicable method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This approach is favored for its reliability, high yields, and the commercial availability of nitroaromatic precursors.

Plausible Synthetic Pathway

The most logical synthetic route to this compound is via the chemical reduction of its nitro-analogue, Ethyl 2-(3-nitropyridin-4-yl)acetate. The reduction can be efficiently achieved using iron powder in the presence of a mild acid source like ammonium chloride.

Sources

An In-depth Technical Guide to Ethyl 2-(3-aminopyridin-4-yl)acetate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyridine Derivative

Ethyl 2-(3-aminopyridin-4-yl)acetate, a substituted pyridine derivative, has emerged as a crucial intermediate in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its unique structural arrangement, featuring a reactive amino group and an acetate side chain on a pyridine core, makes it a highly valuable synthon for the construction of pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in drug discovery with a focus on kinase inhibitors, and essential safety information.

Core Chemical Identity and Physicochemical Properties

CAS Number: 65645-57-0[1]

This compound is also known by other names such as 3-Amino-4-pyridineacetic acid ethyl ester and Ethyl 3-amino-4-pyridineacetate. A thorough understanding of its physical and chemical properties is fundamental for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₂ | |

| Molecular Weight | 180.20 g/mol | |

| Melting Point | 59-60 °C | |

| Boiling Point (Predicted) | 342.5±27.0 °C | |

| Density (Predicted) | 1.168±0.06 g/cm³ | |

| Storage Temperature | 2-8 °C, under inert gas |

Synthesis Protocol: A Plausible Route from 3-Aminopyridine-4-carbonitrile

While a specific, publicly available, step-by-step synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible and chemically sound synthetic route can be devised based on established organic chemistry principles and analogous transformations. This proposed synthesis starts from the readily available 3-aminopyridine and proceeds through a cyanation, hydrolysis, and subsequent esterification.

Part 1: Synthesis of 3-Aminopyridine-4-carbonitrile

The initial step involves the introduction of a nitrile group at the 4-position of 3-aminopyridine. This can be achieved through a multi-step sequence involving diazotization of the amino group, followed by a Sandmeyer-type reaction or a related cyanation method. A more direct approach, if a suitable starting material is available, would be the amination of a pre-functionalized pyridine ring. For the purpose of this guide, we will outline a common method for the synthesis of cyanopyridines from the corresponding amides.

Step 1a: Synthesis of Nicotinamide (if starting from Nicotinic Acid) This is a standard amidation and is included for completeness if 3-aminopyridine is not the starting material.

Step 1b: Synthesis of 3-Cyanopyridine from Nicotinamide A common method for this conversion is the dehydration of the amide using a dehydrating agent like phosphorus pentoxide.[2]

Step 1c: Introduction of the Amino Group at the 3-position and Cyano Group at the 4-position A more direct, though potentially challenging, route would involve the synthesis of 3-amino-4-cyanopyridine. This can be a complex process, and for the purpose of a practical guide, it is often more feasible to source this intermediate commercially if available.

Part 2: Hydrolysis of the Nitrile to a Carboxylic Acid

The nitrile group of 3-aminopyridine-4-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, 3-aminopyridin-4-ylacetic acid, under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for this transformation.

Experimental Protocol: Hydrolysis of 3-Aminopyridine-4-carbonitrile

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-aminopyridine-4-carbonitrile in a suitable acidic solution (e.g., a mixture of concentrated sulfuric acid and water).

-

Heating: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the amino acid.

-

Isolation: The precipitated 3-aminopyridin-4-ylacetic acid is then collected by filtration, washed with cold water, and dried.

Part 3: Fischer Esterification to this compound

The final step is the esterification of the carboxylic acid with ethanol to yield the target compound. The Fischer esterification is a classic and effective method for this purpose, utilizing an acid catalyst.[3][4][5]

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-aminopyridin-4-ylacetic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heating: Heat the mixture to reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show signals for the ethyl group (a triplet and a quartet), a singlet for the methylene protons of the acetate group, and signals in the aromatic region for the pyridine ring protons. The amino group protons would likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, and the carbons of the pyridine ring.

-

IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, a strong C=O stretching for the ester, and C-N and C-O stretching vibrations.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (180.20 g/mol ).

Application in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a pivotal intermediate in the synthesis of a class of drugs known as Janus kinase (JAK) inhibitors.[6][7] JAKs are a family of intracellular, non-receptor tyrosine kinases that are critical for signaling pathways of numerous cytokines and growth factors, which are involved in inflammation and immune responses.[8] Inhibitors of these kinases have shown significant therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.[9][10][11][12][13]

A prominent example of a drug synthesized using a derivative of this core structure is Tofacitinib , a JAK inhibitor used to treat rheumatoid arthritis.[9][10][12] The 3-aminopyridine moiety of this compound serves as a key anchor for building the larger heterocyclic systems that are characteristic of many kinase inhibitors.

Caption: Role of this compound in JAK inhibitor synthesis.

The synthesis of these inhibitors often involves the condensation of the amino group of the pyridine ring with other heterocyclic systems, followed by modifications of the acetate side chain to introduce further diversity and optimize pharmacological properties. The strategic placement of the amino and acetate groups on the pyridine ring allows for the construction of rigid scaffolds that can effectively bind to the ATP-binding pocket of the target kinase.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. Although a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for handling aminopyridine derivatives should be followed.[14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not eat, drink, or smoke when handling this compound.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and drug discovery industries. Its versatile chemical nature makes it an invaluable building block for the synthesis of complex, biologically active molecules, most notably Janus kinase inhibitors. A clear understanding of its synthesis, properties, and applications, coupled with stringent safety practices, will enable researchers and scientists to fully leverage its potential in the development of next-generation therapeutics.

References

- Jubilant Ingrevia Limited.

- Sdfine. 4-aminopyridine.

-

Organic Syntheses. 3-aminopyridine. [Link]

- Tawfiq MT. Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci 4: 98-107. 2016.

- Google Patents.

- Google Patents. The method of one-step synthesis aminopyridine and 4-aminopyridine.

- Der Pharma Chemica. An Efficient and Alternative Method for Synthesis of Tofacitinib.

- Hanwha Total Petrochemical.

- Pharmaceutical Substances. Tofacitinib.

-

Biochempartner. This compound | 65645-57-0 | Reference | Biochempartner. [Link]

- Google Patents.

- paintdocs.com. P@1378564_SHW-85-NA-GHS.

- Universidade Nova de Lisboa. Tofacitinib synthesis.

- Journal of the American Chemical Society.

- Preco, LLC.

-

The Fischer Esterification. [Link]

-

PubChem. Ethyl pyridine-4-acetate. [Link]

-

gsrs. ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)PIPERIDINE-1-CARBOXYLATE. [Link]

- PMC. Ethyl 2-(3-amino-4-hydroxyphenyl)

-

Eureka. Preparation method of 3-amino-4-methylpyridine. [Link]

- Google Patents.

- PMC. A Comprehensive Overview of Globally Approved JAK Inhibitors.

- PMC. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. February 28, 2022.

- SciSpace. (PDF)

- Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.

- PubMed. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis. June 21, 2024.

- NIH.

- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- SciSpace.

- PubMed.

- PMC. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol.

- Google Patents.

-

Organic Chemistry Portal. Ester synthesis by esterification. [Link]

- Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. November 16, 2022.

-

Organic Chemistry Portal. Ester synthesis by acylation. [Link]

- ResearchGate. A Novel One-pot Synthesis of 3-[(3-Amino-4-methylaminobenzoyl pyridin-2-yl)amino]propionic Acid Ethyl Ester | Request PDF.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Ester synthesis by esterification [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The efficacy and safety of different Janus kinase inhibitors as monotherapy in rheumatoid arthritis: A Bayesian network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. research.unl.pt [research.unl.pt]

- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Janus kinase inhibitors enhance prostanoid biosynthesis in human whole blood in vitro: implications for cardiovascular side effects and prevention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Ethyl 2-(3-aminopyridin-4-YL)acetate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-aminopyridin-4-YL)acetate

Introduction

This compound is a valuable heterocyclic compound that serves as a key building block in the synthesis of various pharmaceutical agents and novel chemical entities. Its structural motif, featuring a pyridine core with both an amino group and an acetate ester functionality, makes it a versatile intermediate for introducing the 3-amino-4-pyridylacetyl group into larger molecules. This guide provides a comprehensive overview of a scientifically sound and practical pathway for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The proposed synthesis is grounded in established chemical principles and draws upon methodologies reported for analogous transformations in the scientific literature.

Synthesis Pathway Overview

The most strategic and efficient synthesis of this compound commences with the commercially available and reactive starting material, 3-aminopyridine-4-carbonitrile. This pathway involves a two-step sequence: the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification to yield the target ethyl ester. This approach is favored due to the accessibility of the starting material and the generally high-yielding nature of the individual transformations.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-amino-4-pyridylacetic acid

The initial step involves the hydrolysis of the nitrile group of 3-aminopyridine-4-carbonitrile to a carboxylic acid. Acid-catalyzed hydrolysis is a standard and effective method for this transformation[1].

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-aminopyridine-4-carbonitrile (1.0 eq).

-

Addition of Acid: To the starting material, add concentrated hydrochloric acid (e.g., 12 M, 10-15 volumes) and water (5-10 volumes). The use of a strong acid is crucial for the complete hydrolysis of the nitrile.

-

Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a suitable base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, to a pH of approximately 7. The product, being an amino acid, may precipitate at its isoelectric point.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water and then a small amount of a non-polar solvent like diethyl ether to remove any organic impurities.

-

Dry the product under vacuum to yield 3-amino-4-pyridylacetic acid.

-

Part 2: Synthesis of this compound

The second and final step is the esterification of the synthesized 3-amino-4-pyridylacetic acid to the target ethyl ester. Fischer esterification, using an excess of the alcohol in the presence of a catalytic amount of strong acid, is a classic and reliable method for this conversion[2].

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the dried 3-amino-4-pyridylacetic acid (1.0 eq) and an excess of absolute ethanol (20-30 volumes).

-

Addition of Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 78 °C) with stirring. Monitor the reaction by TLC or HPLC until the starting carboxylic acid is no longer detectable.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Data Presentation

| Parameter | Step 1: Hydrolysis | Step 2: Esterification |

| Starting Material | 3-Aminopyridine-4-carbonitrile | 3-Amino-4-pyridylacetic acid |

| Key Reagents | Concentrated HCl, Water | Ethanol, Concentrated H₂SO₄ |

| Solvent | Water | Ethanol |

| Reaction Temperature | Reflux (~100-110 °C) | Reflux (~78 °C) |

| Typical Reaction Time | 4-12 hours | 2-8 hours |

| Purification Method | Precipitation and Filtration | Column Chromatography |

| Expected Yield | 70-85% | 75-90% |

Causality Behind Experimental Choices

-

Choice of Starting Material: 3-Aminopyridine-4-carbonitrile is an ideal starting material due to its commercial availability and the reactivity of the nitrile group, which can be readily transformed into the desired carboxylic acid functionality[3].

-

Hydrolysis Conditions: Concentrated hydrochloric acid is chosen for the hydrolysis as it effectively protonates the nitrile nitrogen, facilitating nucleophilic attack by water and driving the reaction to completion. The reflux condition provides the necessary activation energy for this typically slow reaction.

-

Esterification Method: Fischer esterification is a cost-effective and straightforward method for converting carboxylic acids to esters. The use of excess ethanol serves as both the reactant and the solvent, shifting the equilibrium towards the product side. Sulfuric acid is a highly effective catalyst for this transformation.

-

Purification Strategy: The purification methods are chosen based on the physicochemical properties of the intermediates and the final product. The amphoteric nature of the intermediate amino acid allows for its isolation by precipitation at the isoelectric point. The final ester, being a neutral organic compound, is amenable to standard extractive work-up and purification by column chromatography.

Trustworthiness and Self-Validating Systems

The described protocols are designed to be self-validating through in-process monitoring and final product characterization.

-

In-Process Controls: The progress of each reaction should be monitored by appropriate analytical techniques such as TLC or HPLC. The disappearance of the starting material and the appearance of the product spot/peak provide a reliable indication of reaction completion.

-

Product Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., N-H, C=O, C-O).

-

Melting Point Analysis: For solid compounds, a sharp melting point range is indicative of high purity.

-

References

-

Xiao, Y. et al. (2010). Acta Crystallographica Section E: Structure Reports Online, E66(12), o3069. [Link]

-

El-Gazzar, A. B. A. et al. (2020). Molecules, 25(23), 5727. [Link]

- CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (2015).

-

PubChem. (n.d.). 3-Aminopyridine-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

Smith, C. J. et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14376–14387. [Link]

- CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl). (2017).

- Rylander, P. N., & Himelstein, N. (1968). U.S. Patent No. 3,408,354. Washington, DC: U.S.

-

Allen, C. F. H., & Wolf, C. N. (1950). 3-Aminopyridine. Organic Syntheses, 30, 3. [Link]

- CN101117331A - Method for preparing 3-pyridine acetic acid hydrochloride. (2008).

-

Finlay, H. J. et al. (2017). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. The Journal of Organic Chemistry, 82(15), 8039–8054. [Link]

- CN111170937A - Preparation method of 3-aminopyridine. (2020).

-

Shivarama, H. B. et al. (2003). Synthesis of ethyl 5-alkyl-2-amino-1,3-thiazol-4-yl acetates 4a-e. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 42(10), 2595-2598. [Link]

-

Török, B. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(3), 336-345. [Link]

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine. (2007).

- CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate. (2013).

-

Comins, D. L. et al. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. Molecules, 27(6), 1833. [Link]

-

Zhang, Y. et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications, 12(1), 6175. [Link]

-

Salhi, F. et al. (2018). Catalyzed reaction of enaminonitrile with primary amines by SbF3: synthesis of new 2-aminosubstituted-pyridine-fused δ-lactones. Arkivoc, 2018(5), 65-74. [Link]

-

LibreTexts. (2020). 25.4: Synthesis of Amino Acids. Chemistry LibreTexts. [Link]

- US20070213540A1 - Eco-friendly process for recovery of pyridine and/or its derivatives. (2007).

-

Atobe, M. et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-containing Aromatic Compounds. ChemRxiv. [Link]

- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. (2010).

-

CN104974086A - Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. (2015). Eureka | Patsnap. [Link]

-

Wang, Z. et al. (2021). Electrochemical reduction of acetonitrile to ethylamine. Nature Communications, 12(1), 1949. [Link]

-

Ouchi, H. et al. (2021). Preparation of pyridine derivatives from the corresponding 5-acetal-1-carbonyl compounds by acid. Heterocycles, 102(7), 1319. [Link]

-

Campaigne, E., & LeSuer, W. M. (1953). ethyl 2-pyridylacetate. Organic Syntheses, 33, 49. [Link]

Sources

Spectroscopic Characterization of Ethyl 2-(3-aminopyridin-4-yl)acetate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of Ethyl 2-(3-aminopyridin-4-yl)acetate (CAS No. 65645-57-0). Due to the limited availability of published spectral data for this specific compound, this document serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging established principles of spectroscopy and analyzing the spectral characteristics of its constituent fragments—3-aminopyridine and the ethyl acetate moiety—we present a detailed prediction of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide also outlines the rigorous experimental protocols necessary for the empirical acquisition and validation of this data, ensuring scientific integrity and reproducibility.

Introduction: The Challenge of a Sparsely Documented Molecule

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with many novel or specialized chemical entities, a comprehensive, publicly available dataset of its spectroscopic properties is not readily found. This presents a significant challenge for researchers who rely on spectral libraries for compound verification and characterization.

This guide addresses this gap by providing a robust, predictive framework for the spectroscopic analysis of this molecule. Our approach is grounded in the fundamental principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry. By understanding how the electronic environments of the 3-aminopyridine ring and the ethyl acetate side chain influence each other, we can construct a reliable, theoretical spectral profile. This predictive analysis is an essential first step in the characterization of any new chemical entity, guiding the experimental design and data interpretation.

The core of this document is not just to present predicted data, but to explain the causality behind these predictions. This approach is designed to empower researchers to apply these principles to other novel molecules, fostering a deeper understanding of spectroscopic techniques.

Predicted ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is detailed below.

Predicted Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Pyridine) | ~8.1 - 8.3 | Doublet | ~4-5 | 1H |

| H-6 (Pyridine) | ~7.8 - 8.0 | Doublet | ~4-5 | 1H |

| H-5 (Pyridine) | ~7.0 - 7.2 | Doublet of Doublets | ~4-5, ~1-2 | 1H |

| -NH₂ (Amino) | ~4.0 - 5.5 | Broad Singlet | - | 2H |

| -CH₂- (Methylene) | ~3.6 - 3.8 | Singlet | - | 2H |

| -O-CH₂- (Ethyl) | ~4.1 - 4.3 | Quartet | ~7 | 2H |

| -CH₃ (Ethyl) | ~1.2 - 1.4 | Triplet | ~7 | 3H |

Rationale for Predictions

The predicted chemical shifts are based on the analysis of the spectra of 3-aminopyridine and ethyl acetate.[1]

-

Pyridine Protons (H-2, H-5, H-6): The protons on the pyridine ring are expected to be in the aromatic region (7.0-8.5 ppm). The electron-donating amino group at the 3-position will shield the adjacent protons (H-2 and H-5), causing them to appear at a slightly lower chemical shift than in unsubstituted pyridine. The acetate substituent at the 4-position will have a more complex influence. The H-2 and H-6 protons, being adjacent to the nitrogen, will be the most deshielded. The coupling between adjacent pyridine protons (H-5 and H-6) is typically in the range of 4-5 Hz.

-

Amino Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary significantly depending on the solvent and concentration due to hydrogen bonding.

-

Methylene Protons (-CH₂-): The methylene protons adjacent to the pyridine ring are expected to be a singlet, as there are no adjacent protons to couple with. Their proximity to the aromatic ring will cause a downfield shift.

-

Ethyl Group Protons (-O-CH₂- and -CH₃): These protons will exhibit the classic ethyl group pattern: a quartet for the methylene protons coupled to the methyl group, and a triplet for the methyl protons coupled to the methylene group, with a coupling constant of approximately 7 Hz.

Experimental Protocol for ¹H NMR Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and determine the chemical shifts relative to TMS (0.00 ppm).

Predicted ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As it is a less sensitive nucleus than ¹H, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predicted Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~170 - 172 |

| C-3 (Pyridine) | ~145 - 148 |

| C-2 (Pyridine) | ~140 - 143 |

| C-6 (Pyridine) | ~138 - 141 |

| C-4 (Pyridine) | ~130 - 133 |

| C-5 (Pyridine) | ~120 - 123 |

| -O-CH₂- (Ethyl) | ~60 - 62 |

| -CH₂- (Methylene) | ~40 - 43 |

| -CH₃ (Ethyl) | ~14 - 15 |

Rationale for Predictions

The predicted chemical shifts are derived from data for 3-aminopyridine and ethyl acetate, and the known effects of substituents on the pyridine ring.[2][3]

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the 170-172 ppm range.[3]

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen atom and the substituents. The carbons directly bonded to the nitrogen (C-2 and C-6) and the amino group (C-3) will have distinct chemical shifts. The substituent chemical shift (SCS) effects of the amino and ethyl acetate groups are used to estimate the final chemical shifts.[4]

-

Aliphatic Carbons: The carbons of the ethyl group and the methylene bridge will appear in the upfield region of the spectrum. The carbon of the ethyl methylene group attached to the oxygen will be more deshielded than the methyl carbon.[3]

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR, or a more concentrated solution (20-50 mg in 0.5-0.7 mL of solvent) if needed.

-

Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.

-

Acquisition Parameters:

-

Acquisition mode: Proton-decoupled

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2-5 seconds

-

Pulse width: 45-90°

-

Spectral width: 0 to 200 ppm

-

-

Data Processing: Apply a Fourier transform, phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted Infrared (IR) Spectrum

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted Key Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Intensity |

| 3450 - 3300 | N-H (Amino) | Asymmetric & Symmetric Stretch | Medium |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium-Weak |

| 2980 - 2850 | C-H (Aliphatic) | Stretch | Medium |

| ~1735 | C=O (Ester) | Stretch | Strong |

| 1620 - 1580 | N-H (Amino) | Bend | Medium |

| 1600 - 1450 | C=C, C=N (Aromatic) | Ring Stretch | Medium-Strong |

| 1250 - 1150 | C-O (Ester) | Stretch | Strong |

| 1350 - 1250 | C-N (Aromatic Amine) | Stretch | Strong |

Rationale for Predictions

The predicted IR spectrum is a composite of the characteristic absorptions of a primary aromatic amine and an ethyl ester.[5][6]

-

N-H Vibrations: A primary amine will show two distinct N-H stretching bands in the 3450-3300 cm⁻¹ region and an N-H bending vibration around 1620-1580 cm⁻¹.[5]

-

C=O and C-O Vibrations: The ester functional group will be clearly identifiable by a strong C=O stretching absorption around 1735 cm⁻¹ and a strong C-O stretching band in the 1250-1150 cm⁻¹ region.[6]

-

Aromatic and Aliphatic C-H and Ring Vibrations: The spectrum will also contain C-H stretching bands for both the aromatic and aliphatic portions of the molecule, as well as characteristic C=C and C=N stretching vibrations from the pyridine ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Liquid/Solution: Cast a thin film of the sample dissolved in a volatile solvent (e.g., chloroform) onto a salt plate (e.g., NaCl or KBr).

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional groups.

Predicted Mass Spectrum

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Key Ions

| m/z | Proposed Fragment Ion | Notes |

| 180 | [M]⁺ | Molecular Ion |

| 135 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy group |

| 107 | [M - COOCH₂CH₃]⁺ | Loss of the entire ethyl acetate side chain |

| 93 | [3-aminopyridin-4-yl]⁺ | Fragmentation at the benzylic position |

Rationale for Fragmentation

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of esters and substituted pyridines.[7][8]

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z = 180, corresponding to the molecular weight of the compound.

-

Loss of Ethoxy Group: A common fragmentation pathway for ethyl esters is the loss of the ethoxy radical (•OCH₂CH₃), leading to an acylium ion.

-

Loss of the Ester Side Chain: Cleavage of the bond between the methylene group and the pyridine ring would result in the loss of the entire ethyl acetate side chain.

-

Benzylic Cleavage: Fragmentation at the benzylic position is also a likely pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Key Concepts

Experimental Workflow

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a novel compound.

NMR Signal Relationship

Caption: Key proton coupling relationships predicted for this compound.

Conclusion: A Path Forward for Characterization

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By systematically analyzing the expected ¹H NMR, ¹³C NMR, IR, and MS data, we have established a solid foundation for researchers working with this compound. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. It is our hope that this guide will not only facilitate the characterization of this specific molecule but also serve as a valuable educational resource on the principles and practices of modern spectroscopic analysis.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Brown, W. P. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Brown, W. P. (n.d.). Mass spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0031217). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Proprep. (n.d.). What are the distinguishing features of the ethyl acetate IR spectrum, and how do they reflect its functional groups? Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectrum of ethyl acetate. Retrieved from [Link]

-

University of Tartu. (n.d.). Ethyl acetate. Database of ATR-FT-IR spectra of various materials. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0031217). Retrieved from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

ACS Publications. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl Acetate. Retrieved from [Link]

-

Semantic Scholar. (n.d.). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Expansion of the ¹³C NMR observed for the ethyl acetate extract of Rhamnidium elaeocarpum. Retrieved from [Link]

-

Canadian Science Publishing. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry. Retrieved from [Link]

-

NIST WebBook. (n.d.). 3-Aminopyridine. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13.10 INTERPRETATION OF IR SPECTRA. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Pyridinamine. Retrieved from [Link]

-

ElectronicsAndBooks. (1977). Mass Spectral Fragmentation Pattern of 2,2'-Bipyridyls. Part X. trans. Retrieved from [Link]

-

American Chemical Society. (2025). Photoinduced Tautomerisation of ESIPT-Capable Iridium(III) Complexes with Rationally Designed Acyclic Diaminocarbene Ligands. Inorganic Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). Laisa Bonafim Negri Doctor of Pharmacy Research Fellow at Massachusetts General Hospital. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

Sources

- 1. 3-Aminopyridine(462-08-8) 1H NMR [m.chemicalbook.com]

- 2. 3-Aminopyridine(462-08-8) 13C NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR chemical shift prediction of pyridines [stenutz.eu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. cdnsciencepub.com [cdnsciencepub.com]

Introduction: The Significance of Aminopyridine Scaffolds

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of Ethyl 2-(3-aminopyridin-4-yl)acetate

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While this specific isomer is not widely documented in commercial catalogs or mainstream chemical literature, this paper constructs a robust profile of the molecule. This is achieved by leveraging established principles of organic synthesis, predictive modeling of physicochemical and spectroscopic properties based on known isomers, and an analysis of its potential applications in medicinal chemistry.

The aminopyridine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The nitrogen atom in the pyridine ring and the exocyclic amino group provide key hydrogen bonding capabilities and act as basic centers, facilitating interactions with biological targets. The positional isomerism of the amino group and other substituents on the pyridine ring dramatically influences the molecule's electronic properties, steric profile, and, consequently, its biological activity. This compound, as a derivative of 3-aminopyridine, presents a unique structural framework with potential applications as a versatile building block in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a pyridine ring substituted with an amino group at the 3-position and an ethyl acetate group at the 4-position.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound, calculated based on its molecular formula and extrapolated from data on its isomers.

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.21 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and ethyl acetate.[1] |

| pKa | The pyridine nitrogen is expected to have a pKa around 4-5, while the anilinic amino group will be less basic. |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"]; N_amino [label="NH₂", pos="-2.6, -1.25!"]; C_acetate [label="CH₂", pos="0,-2.9!"]; C_carbonyl [label="C", pos="1.3,-3.6!"]; O_carbonyl [label="O", pos="2.4,-3.2!"]; O_ester [label="O", pos="1.3,-4.9!"]; C_ethyl1 [label="CH₂", pos="2.6,-5.6!"]; C_ethyl2 [label="CH₃", pos="3.9,-4.9!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C3 -- N_amino; C4 -- C_acetate; C_acetate -- C_carbonyl; C_carbonyl -- O_carbonyl [style=double]; C_carbonyl -- O_ester; O_ester -- C_ethyl1; C_ethyl1 -- C_ethyl2; }

Caption: 2D representation of this compound.

Proposed Synthesis and Reaction Mechanisms

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: N-Boc Protection of 3-Aminopyridine

-

Rationale: The amino group of 3-aminopyridine is protected with a tert-butoxycarbonyl (Boc) group. This serves two purposes: it prevents side reactions at the amino group and acts as a directing group for the subsequent lithiation at the C4 position.[2]

-

Procedure:

-

Dissolve 3-aminopyridine in a suitable solvent such as tetrahydrofuran (THF).

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine (Et₃N).

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).[3]

-

Purify the product, N-Boc-3-aminopyridine, by column chromatography or recrystallization.[2]

-

Step 2: Directed ortho-Metalation and Alkylation

-

Rationale: The Boc-protected amino group directs the deprotonation by a strong base, such as n-butyllithium (n-BuLi), to the adjacent C4 position of the pyridine ring. The resulting lithiated intermediate is a potent nucleophile.[2]

-

Procedure:

-

Dissolve N-Boc-3-aminopyridine in dry THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes.

-

Stir the mixture at -78 °C for a specified time to ensure complete lithiation.

-

Quench the reaction by adding ethyl bromoacetate.

-

Allow the reaction to slowly warm to room temperature.

-

Quench with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

-

Step 3: Deprotection of the Boc Group

-

Rationale: The Boc protecting group is removed under acidic conditions to yield the final product. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed.

-

Procedure:

-

Dissolve the crude product from the previous step in a solvent like dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir at room temperature.

-

Monitor the reaction by TLC until the protected intermediate is fully consumed.

-

Neutralize the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the final product.

-

Purify this compound by column chromatography.

-

Structural Elucidation: Predicted Spectroscopic Data

The confirmation of the molecular structure of the synthesized this compound would rely on a combination of spectroscopic techniques. The following are predicted spectra based on known data for similar compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethyl Group: A triplet integrating to 3 protons around δ 1.2-1.3 ppm (CH₃) and a quartet integrating to 2 protons around δ 4.1-4.2 ppm (CH₂).

-

Methylene Bridge: A singlet integrating to 2 protons around δ 3.6-3.8 ppm (-CH₂-COOEt).

-

Amino Group: A broad singlet integrating to 2 protons, with a chemical shift that can vary depending on the solvent and concentration.

-

Pyridine Ring Protons: Three aromatic protons with characteristic shifts and coupling patterns.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Ethyl Group: Two signals around δ 14 ppm (CH₃) and δ 61 ppm (CH₂).

-

Methylene Bridge: A signal around δ 40-45 ppm (-CH₂-COOEt).

-

Carbonyl Group: A signal in the range of δ 170-175 ppm (C=O).

-

Pyridine Ring Carbons: Five distinct signals in the aromatic region (δ 110-160 ppm).

IR (Infrared) Spectroscopy

-

N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretching: A strong absorption band around 1730-1750 cm⁻¹ characteristic of the ester carbonyl group.

-

C-N and C-O Stretching: Bands in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): An ion corresponding to the molecular weight of the compound (m/z = 180.21).

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅) or the entire ester side chain.

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological activity of this compound has not been reported, its structural motifs suggest several potential applications in drug discovery.

-

Scaffold for Kinase Inhibitors: The aminopyridine core is present in numerous kinase inhibitors. The amino group and the pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase active site.

-

Precursor for Fused Heterocyclic Systems: The amino and ester functionalities can be utilized to construct more complex, fused heterocyclic systems, such as imidazopyridines, which are also important pharmacophores.[2]

-

Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment in screening campaigns to identify starting points for the development of novel drugs.

Conclusion

This compound, while not a commercially cataloged chemical, represents a molecule of significant interest for medicinal chemistry and drug discovery. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on a directed ortho-metalation strategy, offers a plausible and efficient method for its preparation. The predicted physicochemical and spectroscopic data provide a benchmark for its future experimental characterization. The structural relationship of this compound to known pharmacologically active aminopyridines underscores its potential as a valuable building block for the development of novel therapeutic agents. This in-depth analysis serves as a foundational resource for researchers aiming to explore the synthesis and utility of this and related heterocyclic compounds.

References

-

SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar. [Link]

- Google Patents. CN103058920A - Preparation method of 3-(2-pyridineamino)

-

PubChem. Ethyl 2-amino-2-pyrimidin-4-yl-acetate. [Link]

-

National Center for Biotechnology Information. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. [Link]

-

National Institutes of Health. Ethyl 2-(3-amino-4-hydroxyphenyl)acetate. [Link]

-

Pharmaffiliates. CAS No : 53266-94-7 | Product Name : Ethyl 2-(2-aminothiazol-4-yl)acetate. [Link]

-

PubChem. Ethyl pyridine-4-acetate. [Link]

-

Chemcd. ethyl 2-(6-aminopyridin-2-yl)acetate. [Link]

- Google Patents. CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Google Patents. CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

-

National Institutes of Health. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. [Link]

-

National Center for Biotechnology Information. Functionalization of Pyridines at the C4 Position via Metalation and Capture. [Link]

-

The Journal of Immunology. Preparation of haptens and inhibitors 3-amino-4-carboxy pyridine and. [Link]

-

ResearchGate. Synthesis of 3-Aminopyridine. [Link]

-

GlobalRph. Ethyl Acetate NF: Comprehensive Clinical Profile for Pharmaceutical Use. [Link]

Sources

- 1. 3-Aminopyridine vs 2-Aminopyridine vs 4-Aminopyridine: Difference between the three_Chemicalbook [chemicalbook.com]

- 2. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-aminopyridin-4-YL)acetate

Abstract

Ethyl 2-(3-aminopyridin-4-yl)acetate is a pivotal intermediate in the synthesis of various pharmacologically active molecules, particularly kinase inhibitors and other heterocyclic scaffolds. Its structure, featuring a vicinally substituted aminopyridine core coupled with an ethyl acetate side chain, presents unique synthetic challenges. This guide provides a comprehensive overview of the primary synthetic strategies for obtaining this compound, focusing on the selection of starting materials and the rationale behind key reaction steps. We will explore the prevalent synthetic route commencing from 4-substituted-3-nitropyridine derivatives, detailing the critical transformations of side-chain installation and nitro group reduction. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Retrosynthetic Analysis

The synthesis of substituted pyridylacetic acids and their esters is a subject of significant interest in medicinal chemistry. These moieties are common features in a wide array of bioactive compounds. This compound, in particular, serves as a versatile building block, enabling further elaborations such as the construction of fused heterocyclic systems (e.g., pyrido[3,4-b]pyrazines).

A logical retrosynthetic analysis of the target molecule suggests a strategy centered on two key bond disconnections: the C-N bond of the amine and the C-C bond connecting the pyridine ring to the acetate side chain. This approach highlights a crucial precursor: a 3-nitropyridine derivative. The amino group at the C-3 position can be reliably installed via the reduction of a nitro group, a well-established and high-yielding transformation. The ethyl acetate side chain at the C-4 position can be introduced through nucleophilic substitution or cross-coupling reactions.

This retrosynthetic strategy points towards a forward synthesis that begins with a readily available pyridine derivative, proceeds through a nitrated intermediate, and concludes with the reduction of the nitro group. The choice of the starting material is dictated by the strategy for introducing the C-4 side chain.

Primary Synthetic Pathway: The Nitropyridine Route

The most prevalent and logical approach to this compound involves a multi-step sequence starting from a 4-substituted pyridine. This pathway can be conceptually broken down into two main phases:

-

Construction of the Ethyl 2-(3-nitropyridin-4-yl)acetate intermediate.

-

Reduction of the nitro group to afford the final product.

The diagram below illustrates the general workflow of this synthetic strategy.

Caption: General workflow for the synthesis of this compound.

Phase 1: Synthesis of the Nitro Intermediate

The cornerstone of this synthesis is the formation of Ethyl 2-(3-nitropyridin-4-yl)acetate. This is typically achieved by first establishing the 3-nitro-4-substituted pyridine core and then introducing the ethyl acetate moiety.

Starting Material Selection:

The choice of the initial pyridine derivative is critical. Common and effective starting points include 4-chloropyridine and 4-hydroxypyridine (or its tautomer, 4-pyridone). The substituent at the 4-position serves two purposes: it directs the incoming nitro group to the 3-position and acts as a leaving group or a functional handle for the subsequent introduction of the side chain.

Step 1: Nitration of the Pyridine Ring

Nitration of the pyridine ring is a classic electrophilic aromatic substitution. However, the pyridine ring is electron-deficient and thus less reactive than benzene, requiring harsh conditions. The reaction is typically performed using a mixture of concentrated sulfuric acid and fuming nitric acid.[1]

-

From 4-aminopyridine: 4-aminopyridine can be nitrated to give 4-amino-3-nitropyridine. The amino group is a strong activating group, but the reaction must be carefully controlled. A standard procedure involves dissolving 4-aminopyridine in concentrated sulfuric acid, followed by the slow addition of fuming nitric acid at low temperatures (0-10 °C).[1] The resulting 4-amino-3-nitropyridine can then be converted to a 4-halo or 4-alkoxy-3-nitropyridine for subsequent steps.

-

From 4-chloropyridine or 4-hydroxypyridine: Direct nitration of these substrates also yields the desired 3-nitro derivative. For instance, 2,4-dichloropyridine can be nitrated to form 2,4-dichloro-3-nitropyridine.[2]

Step 2: Installation of the Acetate Side Chain

With the 3-nitro-4-substituted pyridine in hand, the next step is to introduce the ethyl acetate group at the 4-position. This is typically accomplished via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position activates the 4-position towards nucleophilic attack.

-

Using a Halopyridine Intermediate: If starting from a compound like 4-chloro-3-nitropyridine, it can be reacted with the enolate of ethyl acetate. The enolate, a potent carbon nucleophile, displaces the chloride ion to form the C-C bond.

-

Using a Pyridine-N-Oxide Intermediate: An alternative and often highly effective method involves the use of pyridine-N-oxides. The N-oxide activates the 2- and 4-positions towards substitution. A three-component synthesis approach has been described for pyridylacetic acid derivatives, where a pyridine-N-oxide is activated (e.g., with tosyl chloride) and then reacted with a nucleophile like a Meldrum's acid derivative, which can subsequently be converted to the desired ester.[3][4][5]

A commercially available, albeit advanced, intermediate that bypasses these initial steps is Methyl 2-[(3-nitropyridin-4-yl)oxy]acetate.[6] This compound already contains the required carbon skeleton, and the synthesis would proceed by converting the methyl ester to an ethyl ester if required, followed by reduction.

Phase 2: Reduction of the Nitro Group

The final and often most critical step is the selective reduction of the nitro group to an amine without affecting the ester functionality. Several methods are effective for this transformation. The choice of reducing agent can depend on scale, cost, and safety considerations.

Common Reduction Methodologies:

| Reducing Agent/System | Typical Solvent(s) | Temperature | Key Advantages & Considerations |

| Fe / NH₄Cl | Ethanol / Water | Reflux | Cost-effective, safe, and highly efficient for aromatic nitro group reduction.[7] This method is often preferred in process chemistry. |

| SnCl₂ / HCl | Ethanol or Ethyl Acetate | Room Temp to Reflux | A classic and reliable method, though it generates tin-based waste products that can be problematic for disposal.[8] |

| H₂ / Pd/C | Ethanol or Methanol | Room Temp | A clean method where the only byproduct is water. Requires specialized hydrogenation equipment and careful handling of the pyrophoric catalyst. |

| Zn / Acid (e.g., HCl, Acetic Acid) | Varies | Varies | Effective, but can sometimes lead to over-reduction. The reaction can be vigorous.[9][10] |

The reduction using iron powder and ammonium chloride in an ethanol/water mixture is a particularly robust and environmentally benign option, often providing high yields of the desired amine.[7]

Experimental Protocols

The following protocols are representative examples for the key transformations in the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-(3-nitropyridin-4-yl)acetate from 4-chloro-3-nitropyridine

Caption: Reaction scheme for the synthesis of the nitro-intermediate.

Materials:

-

4-Chloro-3-nitropyridine

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Ethyl acetate

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Prepare Lithium Diisopropylamide (LDA) Solution: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the solution at -78 °C for 30 minutes.

-

Generate Enolate: To the LDA solution, add ethyl acetate (1.1 equivalents) dropwise. Ensure the temperature remains at -78 °C. Stir for 45 minutes to allow for complete enolate formation.

-

Nucleophilic Substitution: Dissolve 4-chloro-3-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the enolate solution at -78 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield Ethyl 2-(3-nitropyridin-4-yl)acetate.

Protocol 2: Reduction to this compound

Caption: Reaction scheme for the final reduction step.

Materials:

-

Ethyl 2-(3-nitropyridin-4-yl)acetate

-

Iron powder (Fe), fine grade

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Celite®

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend Ethyl 2-(3-nitropyridin-4-yl)acetate (1.0 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Addition of Reagents: Add ammonium chloride (4-5 equivalents) and iron powder (4-5 equivalents) to the suspension.

-

Heating: Heat the mixture to reflux with vigorous stirring. The reaction is often exothermic.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 2-4 hours.

-

Workup: After completion, cool the reaction mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.

-

Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary. The final product, this compound, is typically a solid with a melting point around 59-60 °C.[11]

Conclusion

The synthesis of this compound is most reliably achieved through a linear sequence starting from a 4-substituted pyridine. The key strategic elements are the introduction of a nitro group to direct substitution and serve as an amine precursor, followed by the installation of the ethyl acetate side chain via nucleophilic aromatic substitution, and concluding with a robust reduction of the nitro group. While various methods exist for each step, the pathway involving nitration, SNAr with an acetate enolate, and reduction with Fe/NH₄Cl represents a scalable, efficient, and cost-effective approach for obtaining this valuable synthetic intermediate.

References

-

RUSINOV, G. L., FILATOV, I. E., & PASHKEVICH, K. I. (n.d.). The reduction of vic-substituted 3-nitropyridines. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

-

Al-Mousawi, S. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

-

Canadian Science Publishing. (1953). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Journal of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.

-

Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World J Exp Biosci, 4, 98-107. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(22), 15411-15421. Retrieved from [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate. Retrieved from [Link]

-

Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ACS Publications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-nitropyridine. Retrieved from [Link]

-

Matsumura, Y., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. MDPI. Retrieved from [Link]

-

Allen, C. F. H., & Wolf, C. N. (n.d.). 3-aminopyridine. Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Google Patents. (n.d.). CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.

-

ResearchGate. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Retrieved from [Link]

-

SciSpace. (n.d.). Biosynthetic pathways from acetate to natural products. Retrieved from [Link]

-

Wang, C., et al. (2018). Gene modification of the acetate biosynthesis pathway in Escherichia coli and implementation of the cell recycling technology to increase L-tryptophan production. National Institutes of Health. Retrieved from [Link]

Sources

- 1. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 2. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]

- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biosynth.com [biosynth.com]

- 7. mdpi.com [mdpi.com]

- 8. CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]